Nigrocin-2HSa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLGSLFGAGKKVACALSGLC |
Origin of Product |
United States |
Comparison with Similar Compounds
Nigrocin Family Variants
The Nigrocin family includes multiple variants, differentiated by suffixes such as "2GRc," "2ISa," "2LVb," and others (e.g., Nigrocin-OG4, Nigrocin-OG21). These suffixes likely denote structural or source-specific variations. For example:
- Nigrocin-2HSa : Sourced from Odorrana hosii (Ranidae), it serves as a benchmark for sequence similarity studies.
- Nigrocin-OG series : The "OG" designation suggests a distinct subfamily, possibly isolated from different organisms or environments.
Structural Insights: While detailed structural data for most Nigrocin variants is lacking, predictive tools indicate that α-helical and β-sheet motifs are common. However, many peptides in this family are classified as unstructured, complicating direct functional comparisons .
Table 1: Nigrocin Family Variants
| Compound | Source Organism (Family) | Structural Features | Key Similarities to this compound |
|---|---|---|---|
| This compound | Odorrana hosii (Ranidae) | Unstructured (predicted) | Self-reference |
| Nigrocin-2GRc | Not specified | Unknown | Shared cationic/hydrophobic traits |
| Nigrocin-2ISa | Not specified | Potential β-sheet (predicted) | Sequence homology |
| Nigrocin-OG4 | Not specified | Unknown | Shared antimicrobial function |
Non-Nigrocin Antimicrobial Peptides
This compound shares functional similarities with other AMPs, though structural and mechanistic differences exist:
A. Seq 1 from Hypsiboas pulchellus
- Source : Skin secretions of Hypsiboas pulchellus (Hylidae).
- Similarity : 40% sequence similarity to this compound, despite originating from a different frog family.
- Structure : Predominantly unstructured, as analyzed via GOR V and PSIPRED .
Nisin A and Bacteriocins
- Nisin A: A type 1 bacteriocin from Lactococcus lactis, targeting Gram-positive bacteria. Unlike this compound, Nisin A is lantibiotic (contains modified amino acids like lanthionine).
- NP-06 : A bacteriocin active against Gram-positive bacteria, structurally unrelated to Nigrocins .
Plant Defensins (e.g., NmDef02)
- Source : Plant-derived defensins with antifungal activity.
- Structure : Rich in β-sheets and disulfide bonds, contrasting with the unstructured nature of many Nigrocins.
Table 2: Cross-Family AMP Comparison
| Compound | Source | Structural Features | Key Functional Differences from this compound |
|---|---|---|---|
| This compound | Odorrana hosii (Ranidae) | Unstructured | Broad-spectrum antimicrobial |
| Seq 1 | Hypsiboas pulchellus | Unstructured | Lower sequence similarity (40%) |
| Nisin A | Lactococcus lactis | Lantibiotic, α-helical | Targets Gram-positive bacteria only |
| NmDef02 | Plants | β-sheet, disulfide bonds | Antifungal specialization |
Mechanistic and Functional Insights
- Cationicity and Hydrophobicity : this compound and its variants rely on cationic residues to interact with microbial membranes, a trait shared with other AMPs like NP-06 .
- Spectrum of Activity : Unlike Nisin A (narrow Gram-positive focus), Nigrocins may exhibit broader activity, though empirical validation is needed.
- Evolutionary Divergence : The 40% similarity between this compound and Seq 1 highlights evolutionary conservation of antimicrobial motifs across amphibian families .
Preparation Methods
Biological Extraction and Purification
The natural source of Nigrocin-2HSa is the skin secretion of Pelophylax nigromaculatus. The extraction process is carefully controlled to ensure peptide integrity and yield.
- Specimen Collection: Frogs are captured and acclimated to laboratory conditions to ensure optimal health for secretion harvesting.
- Secretion Harvesting: The dorsal skin is stimulated electrically using platinum electrodes (parameters: <20 seconds, 6 V DC, 4 ms pulse width, 50 Hz), combined with hand massage to induce secretion.
- Secretion Collection: The viscous, foamy white secretion is rinsed off with deionized water, snap-frozen in liquid nitrogen, lyophilized, and stored at −20°C for further processing.
- Purification: The lyophilized secretion undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound. The target peptide fraction is identified by its retention time and confirmed by MALDI-TOF mass spectrometry, matching the theoretical molecular weight (~1985 Da).
| Step | Description | Conditions/Parameters |
|---|---|---|
| Specimen Capture | Pelophylax nigromaculatus (n=3) | Fujian Province, China |
| Secretion Stimulation | Electrical stimulation | <20 s, 6 V DC, 4 ms pulse, 50 Hz |
| Secretion Collection | Rinse with deionized water, snap-freeze | Immediate freezing in liquid nitrogen |
| Storage | Lyophilized secretion | −20°C |
| Purification | RP-HPLC | Target fraction collected |
| Identification | MALDI-TOF MS | m/z 1984.90 (matches theoretical mass) |
This method ensures the natural peptide is obtained with minimal degradation and contamination, preserving its biological activity.
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Due to limitations in yield and scalability from natural extraction, chemical synthesis is widely used to prepare this compound and its analogues.
- The peptide chain is assembled stepwise on a solid resin support.
- Amino acids with protected side chains and alpha amino groups are sequentially coupled.
- Protection groups commonly used include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
- After each coupling, deprotection and washing steps are performed.
- Upon completion of the sequence, the peptide is cleaved from the resin and side-chain protections are removed.
- The crude peptide is then purified by RP-HPLC and characterized by mass spectrometry.
Key Details for this compound:
- The peptide sequence includes cysteine residues forming disulfide bonds ("Rana box"), which may require specific oxidation steps post-synthesis.
- Modifications such as substitution of cysteine with leucine or truncation of the Rana box have been explored to study structure-function relationships.
- Oxidation to form disulfide bonds is performed after cleavage and purification, often by controlled air oxidation or using mild oxidizing agents.
- Final peptides are lyophilized for storage.
| Synthetic Cycle | Reagents | Time & Conditions |
|---|---|---|
| Deprotection | Trifluoroacetic acid (Boc) or 20% piperidine in DMF (Fmoc) | 1–5 min, room temperature (Boc) or 70°C (Fmoc) |
| Coupling | Amino acid, HBTU/HATU/HOBt/HOAt/DIC, DIPEA | 5–15 min, 50–70°C |
- Orthogonal protection strategies may be used to protect the C-terminus selectively for modifications.
- Peptide-α-thioesters can be synthesized for further ligation techniques if needed.
- The choice of resin (e.g., Wang, Merrifield) impacts cleavage and yield.
This method allows for the production of native this compound as well as analogues with specific modifications for functional studies.
Peptide Modification and Structural Characterization
To understand the role of the "Rana box" motif in this compound, chemically synthesized variants have been prepared:
- Nigrocin-M1: Cysteine replaced by leucine to prevent disulfide bond formation.
- Nigrocin-M2: Truncated version lacking the Rana box.
These peptides are synthesized by SPPS, purified by HPLC, and verified by MALDI-TOF MS.
- Circular dichroism (CD) spectroscopy shows all peptides adopt random coil conformations in aqueous solutions.
- In membrane-mimic environments (50% trifluoroethanol), α-helical content increases, especially in modified peptides lacking disulfide constraints.
- The native this compound shows less α-helix due to the disulfide bond in the Rana box.
| Peptide | Hydrophobicity (H) | Hydrophobic Moment (µH) | Net Charge (Z) | α-Helix (NH4Ac/TFE) | β-Sheet (NH4Ac/TFE) | Random Coil (NH4Ac/TFE) |
|---|---|---|---|---|---|---|
| This compound (PN) | 0.549 | 0.434 | +3 | 0.03 / 0.73 | 0.20 / 0.03 | 0.77 / 0.24 |
| Nigrocin-M1 | 0.558 | 0.427 | +3 | 0.07 / 1.00 | 0.08 / 0.00 | 0.85 / 0.00 |
| Nigrocin-M2 | 0.511 | 0.565 | +3 | 0.01 / 0.99 | 0.01 / 0.00 | 0.98 / 0.01 |
This data confirms the importance of the Rana box in peptide conformation and function.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Biological Extraction | Harvesting from frog skin secretion | Electrical stimulation, collection, lyophilization, RP-HPLC purification | Natural peptide, preserves post-translational modifications | Low yield, animal ethical concerns |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical assembly on resin support | Stepwise amino acid coupling, deprotection, cleavage, oxidation, purification | High purity, scalable, allows analogues | Requires expertise, cost-intensive |
| Peptide Modification | Synthetic variants with altered sequences | Substitution, truncation, oxidation | Functional studies, improved properties | May alter native activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
